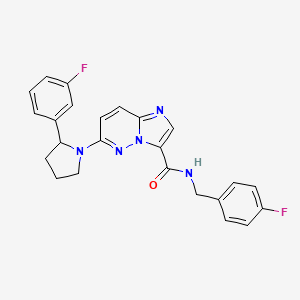
NHS ester-PEG7-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxysuccinimide ester-polyethylene glycol 7-carboxylic acid (NHS ester-PEG7-COOH) is a compound widely used in bioconjugation and drug delivery systems. It is a polyethylene glycol (PEG) derivative with a carboxylic acid group at one end and an N-hydroxysuccinimide (NHS) ester at the other. This compound is particularly useful in the synthesis of proteolysis-targeting chimeras (PROTACs) and other applications requiring the conjugation of molecules to proteins or other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NHS ester-PEG7-COOH typically involves the reaction of polyethylene glycol with N-hydroxysuccinimide and a carboxylic acid derivative. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The NHS ester moiety is sensitive to moisture and should be handled under anhydrous conditions .
Dissolution: Dissolve the polyethylene glycol in an organic solvent.
Activation: Add N-hydroxysuccinimide and a carboxylic acid derivative to the solution.
Reaction: Allow the reaction to proceed at room temperature or slightly elevated temperatures.
Purification: Purify the product by dialysis or column chromatography to remove unreacted reagents and by-products.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Dissolution: Dissolving large quantities of polyethylene glycol in industrial-grade solvents.
Controlled Reaction: Using automated systems to control the addition of reagents and maintain optimal reaction conditions.
Purification: Employing large-scale purification techniques such as industrial chromatography and filtration systems.
Chemical Reactions Analysis
Types of Reactions
NHS ester-PEG7-COOH primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds . This reaction is highly specific and efficient, making it ideal for bioconjugation applications.
Common Reagents and Conditions
Reagents: Primary amines, such as those found in proteins and peptides.
Conditions: Neutral to slightly basic pH (7.0-9.0), typically in aqueous buffers like phosphate-buffered saline (PBS).
Major Products
The primary product of the reaction between this compound and a primary amine is a stable amide bond, linking the PEG chain to the target molecule .
Scientific Research Applications
NHS ester-PEG7-COOH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs and other complex molecules requiring precise conjugation.
Biology: Facilitates the labeling and modification of proteins and peptides for various studies.
Medicine: Plays a role in drug delivery systems, enhancing the solubility and stability of therapeutic agents.
Industry: Utilized in the production of biocompatible materials and surfaces
Mechanism of Action
The mechanism of action of NHS ester-PEG7-COOH involves the formation of a stable amide bond between the NHS ester and a primary amine. This reaction releases N-hydroxysuccinimide as a by-product. The PEG chain provides solubility and flexibility, while the carboxylic acid group can further react or be used for additional modifications .
Comparison with Similar Compounds
NHS ester-PEG7-COOH is unique due to its specific structure and functional groups. Similar compounds include:
NHS ester-PEG4-COOH: Shorter PEG chain, used for similar applications but with different solubility and flexibility properties.
NHS ester-PEG12-COOH: Longer PEG chain, offering increased solubility and flexibility.
NHS ester-PEG-Maleimide: Contains a maleimide group for thiol-reactive conjugation
This compound stands out due to its balanced PEG chain length, providing an optimal combination of solubility, flexibility, and reactivity.
Properties
Molecular Formula |
C21H35NO13 |
|---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C21H35NO13/c23-18-1-2-19(24)22(18)35-21(27)3-4-28-5-6-29-7-8-30-9-10-31-11-12-32-13-14-33-15-16-34-17-20(25)26/h1-17H2,(H,25,26) |
InChI Key |
FAPMVZPGISSYJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


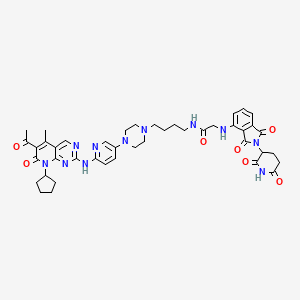
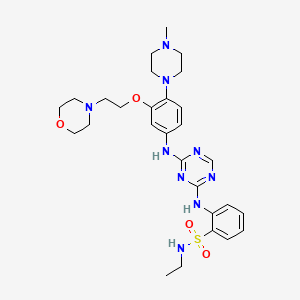
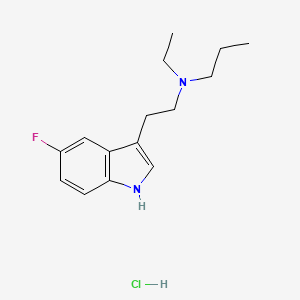
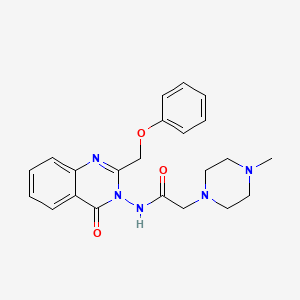
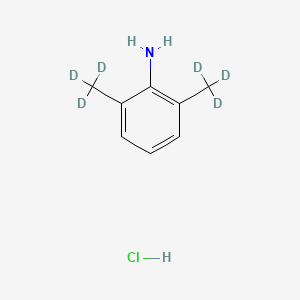

![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
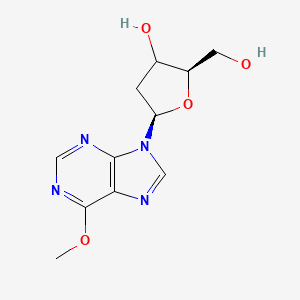


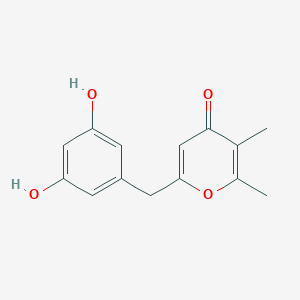

![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)
